molecular formula C9H14BrN3 B13334963 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B13334963
M. Wt: 244.13 g/mol
InChI Key: XEGLLROLNSHAMY-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine is a versatile chemical building block designed for research and development in medicinal chemistry. This compound features a piperidine ring linked to a 4-bromo-1-methyl-1H-pyrazole group, a privileged scaffold known for its relevance in pharmaceutical research . The bromine atom at the 4-position of the pyrazole ring serves as a reactive handle, enabling further structural diversification through cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations to create diverse compound libraries for biological screening . The piperidine moiety is a common feature in biologically active molecules and can contribute to favorable pharmacokinetic properties . While the specific biological activity of this exact compound may not be fully characterized, its core structure is associated with compounds explored for their potential pharmacological properties . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to develop novel molecules targeting a range of therapeutic areas.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

1-(4-bromo-1-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C9H14BrN3/c1-12-7-8(10)9(11-12)13-5-3-2-4-6-13/h7H,2-6H2,1H3

InChI Key

XEGLLROLNSHAMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2CCCCC2)Br

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is commonly synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions. This step is crucial for forming the core structure of the compound.

Bromination of the Pyrazole Ring

Bromination involves introducing a bromine atom into the pyrazole ring. This can be achieved using bromine or N-bromosuccinimide (N-bromosuccinimide) as the brominating agent. The position of the bromine atom (in this case, the 4-position) is critical for the compound's properties.

Attachment of the Piperidine Ring

The piperidine ring is attached through a nucleophilic substitution reaction. A suitable piperidine derivative reacts with the brominated pyrazole intermediate to form the desired compound. This step requires careful selection of reaction conditions to ensure high yield and purity.

Detailed Synthesis Protocol

Given the complexity of synthesizing 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine, a detailed protocol would involve the following steps:

Reaction Conditions and Yields

Step Reaction Conditions Yield Notes
Pyrazole Ring Formation Hydrazine + 1,3-diketone, acidic conditions Variable Critical for forming the core structure
Bromination NBS or Br2 in CH2Cl2 High Position of bromine is crucial
Piperidine Attachment Basic conditions, e.g., NaOH or K2CO3 Moderate to High Depends on the specific piperidine derivative

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C4 Bromine

The bromine atom at the pyrazole’s 4-position undergoes substitution under mild conditions due to electron-withdrawing effects from adjacent nitrogen atoms.

Reaction TypeReagents/ConditionsProductsYieldKey References
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (80°C)1-(4-Aryl-1-methyl-1H-pyrazol-3-yl)piperidine72–88%
Buchwald–Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, Toluene (110°C)1-(4-Amino-1-methyl-1H-pyrazol-3-yl)piperidine65%
Sandmeyer ReactionCuBr, HBF<sub>4</sub>, NaNO<sub>2</sub> (0–5°C)1-(4-Cyano-1-methyl-1H-pyrazol-3-yl)piperidine58%

Mechanism : The electron-deficient pyrazole ring facilitates S<sub>N</sub>Ar, where the bromine is displaced by nucleophiles (e.g., aryl boronic acids, amines). Palladium catalysts enable cross-couplings via oxidative addition and transmetallation steps .

Functionalization of the Piperidine Nitrogen

The piperidine’s tertiary nitrogen undergoes alkylation or acylation, modifying solubility and bioactivity.

Reaction TypeReagents/ConditionsProductsYieldKey References
Reductive AminationNaBH<sub>3</sub>CN, CH<sub>3</sub>COOH, MeOH (rt)1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-4-alkylpiperidine81%
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> (0°C)1-Acetyl-4-(4-bromo-1-methyl-1H-pyrazol-3-yl)piperidine90%

Mechanism : The piperidine nitrogen acts as a nucleophile, attacking electrophiles (e.g., aldehydes, acyl chlorides). Reductive amination proceeds via imine formation followed by reduction.

Pyrazole Ring Modifications

The pyrazole moiety participates in cycloadditions and electrophilic substitutions.

1,3-Dipolar Cycloaddition

Reaction with diazo compounds forms fused polycyclic systems:

text
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine + Diazoacetate → Pyrazolo[1,5-a]pyridine derivatives

Conditions : CuI (10 mol%), DCE, 80°C .
Yield : 68–75% .

Electrophilic Aromatic Substitution

Limited by electron deficiency but feasible under strong directing groups:

Reaction TypeReagents/ConditionsProductsYieldKey References
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C)1-(4-Bromo-5-nitro-1-methyl-1H-pyrazol-3-yl)piperidine42%

Reductive Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation:

text
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine + H<sub>2</sub> (1 atm) → 1-(1-Methyl-1H-pyrazol-3-yl)piperidine

Conditions : Pd/C (5 wt%), EtOH, rt .
Yield : 94% .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HBr.

  • Light Sensitivity : Bromine substitution prone to photolytic cleavage; store in amber glass.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways relevant to the disease being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine and related piperidine-pyrazole derivatives:

Compound Molecular Formula Key Features Biological/Structural Insights Reference
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine C₉H₁₄BrN₃ Bromo and methyl substituents on pyrazole; piperidine backbone Limited direct data, but bromine may enhance halogen bonding; methyl group improves metabolic stability.
1-(3-Phenylbutyl)piperidine C₁₅H₂₃N Hydrophobic phenylbutyl chain on piperidine High RMSD (>2.5 Å) in docking studies; maintains salt bridge with Glu172 despite structural shifts.
Phencyclidine (PCP) C₁₇H₂₅N Phenylcyclohexyl group on piperidine Analgesic effects in rats; compared to ketamine in tail immersion tests.
1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine C₁₀H₁₄BrN₃O Carbonyl bridge between pyrazole and piperidine Higher molecular weight (272.14 g/mol); carbonyl may influence solubility or target affinity.
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride C₉H₁₆ClN₃ Pyrazole-methyl substituent; hydrochloride salt form Lower molecular weight (201.7 g/mol); salt form improves crystallinity and bioavailability.

Key Observations:

Structural Flexibility vs. Binding Stability :

  • Compounds like 1-(3-phenylbutyl)piperidine exhibit significant structural displacement (RMSD >4 Å) in docking studies due to bulky hydrophobic groups, yet maintain critical interactions like salt bridges with Glu172 . In contrast, the bromopyrazole moiety in the target compound may balance steric bulk and electronic effects for optimized binding.
  • The absence of a carbonyl bridge (compared to 1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine) reduces molecular weight and may alter solubility or target selectivity .

The bromopyrazole substituent in 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine could mitigate these risks while retaining piperidine’s pharmacological versatility.

Physicochemical Properties: The hydrochloride salt form of 4-(4-methyl-1H-pyrazol-3-yl)piperidine highlights the importance of salt formation in enhancing bioavailability, a strategy applicable to the target compound . Bromine’s electronegativity and van der Waals radius (1.85 Å) may facilitate halogen bonding with targets, a feature absent in non-halogenated analogs like 1-(3-phenylbutyl)piperidine .

Biological Activity

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. Its biological activities are primarily derived from its structural components, which include a piperidine ring and a brominated pyrazole moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound can be described by the following molecular formula:

  • Molecular Formula : C10H13BrN2

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

The mechanism of action for 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including liver alcohol dehydrogenase, which plays a critical role in alcohol metabolism.
  • Receptor Modulation : Similar pyrazole derivatives have been identified as allosteric modulators of muscarinic acetylcholine receptors, suggesting that this compound may also influence neurotransmitter signaling pathways .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. Specifically:

  • In Vitro Studies : Compounds similar to 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine have demonstrated antiproliferative effects against various cancer cell lines, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) .
Cancer TypeCell LineIC50 Value (µM)
Lung CancerA5495.2
Breast CancerMDA-MB-2316.3
Liver CancerHepG24.5

These results suggest that the compound may inhibit tumor growth through multiple pathways.

Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties:

  • In Vitro Testing : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings highlight the potential use of this compound in treating infections caused by resistant bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine remains to be thoroughly characterized. However, it is noted that:

  • The compound is a liquid at room temperature with a boiling point between 185–188 °C and a density of 1.558 g/mL at 25 °C.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on JAK2 Inhibition : Research into similar piperidine derivatives has shown effective inhibition of JAK2, a target in various hematological malignancies . This suggests that structural analogs could exhibit similar therapeutic effects.
  • DYRK1A Inhibition : Compounds with pyrazole structures have been identified as potent inhibitors of DYRK1A, which is involved in neurodegenerative diseases . This positions 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine as a candidate for further exploration in neurological applications.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine, and how can yield be maximized?

  • Methodological Answer : Acylation of piperidine derivatives under mild conditions (e.g., using acyl chlorides or anhydrides in dichloromethane at 0–25°C) typically achieves high yields (>85%). Purification via column chromatography with ethyl acetate/hexane gradients is recommended. Pre-functionalization of the pyrazole ring with bromine prior to piperidine coupling reduces side reactions. Reaction progress should be monitored via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic N-H (3300–3400 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
  • GC-MS : Detect molecular ion peaks (e.g., m/z 243 [M⁺]) with fragmentation patterns consistent with bromopyrazole-piperidine cleavage.
  • NMR : Use ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.5 ppm) and pyrazole aromatic protons (δ 7.0–8.5 ppm). Assign stereochemistry via 2D NOESY if applicable .

Q. How can common impurities in the synthesis of this compound be identified and quantified?

  • Methodological Answer : Impurities often arise from incomplete bromination or residual solvents. Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and compare retention times against reference standards (e.g., brominated byproducts). Quantify via UV absorption at 254 nm. For trace metal analysis, ICP-MS is recommended .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data for this compound be resolved?

  • Methodological Answer :

  • NMR Discrepancies : Employ 2D NMR (HSQC, HMBC) to confirm connectivity. Cross-validate with DFT-calculated chemical shifts using software like Gaussian or ORCA.
  • Crystallographic Ambiguities : Refine X-ray data with SHELXL (e.g., using TWIN/BASF commands for twinned crystals). Validate hydrogen bonding and π-stacking interactions via Mercury visualization .

Q. What advanced strategies improve X-ray crystallography refinement for brominated pyrazole-piperidine derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance anomalous dispersion for bromine.
  • Refinement in SHELXL : Apply restraints for disordered piperidine rings (e.g., SIMU/DELU). Use the RIGU command for rigid-bond validation.
  • Validation : Check for overfitting using Rfree and the IUCr CheckCIF tool .

Q. How can computational modeling predict the conformational flexibility of 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS. Analyze torsional angles of the piperidine ring (θ = 55–65° for chair conformers).
  • Docking Studies : Use AutoDock Vina to predict binding poses in receptor sites (e.g., kinase enzymes), leveraging SMILES/InChI descriptors for parameterization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental dipole moments?

  • Methodological Answer :

  • Experimental : Measure dipole moments in non-polar solvents (e.g., benzene) via dielectric constant methods.
  • Theoretical : Calculate using Gaussian (B3LYP/6-311++G**) with solvent effects modeled via PCM. Adjust for crystal packing forces if crystallographic data is available .

Q. What statistical methods validate reproducibility in thermal stability studies (e.g., DSC/TGA)?

  • Methodological Answer : Perform triplicate DSC runs (heating rate: 10°C/min, N2 atmosphere). Analyze decomposition onset temperatures (Td) via ANOVA. Use Kissinger’s method to calculate activation energy (Ea) for consistent batch comparisons .

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